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Compound of Interest

Compound Name:
Methyl 4-(4-methoxyphenyl)-3-

oxobutanoate

Cat. No.: B183607 Get Quote

This technical guide provides a comprehensive overview of Methyl 4-(4-methoxyphenyl)-3-
oxobutanoate, a key β-keto ester with potential applications in organic synthesis and drug

discovery. This document is intended for researchers, scientists, and professionals in the field

of drug development.

Chemical Identity and Structure
The compound of interest is formally identified by its IUPAC name, methyl 4-(4-
methoxyphenyl)-3-oxobutanoate.[1] It is also known by various synonyms, including 4-(4-

methoxy-phenyl)-3-oxo-butyric acid methyl ester and methyl p-methoxyphenyacetoacetate.[1]

The molecular structure of methyl 4-(4-methoxyphenyl)-3-oxobutanoate consists of a

butanoate backbone with a methoxy-substituted phenyl group at the 4-position and a ketone at

the 3-position.

Caption: 2D Structure of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Physicochemical and Spectral Data
While specific experimental data for this compound is limited in publicly available literature, its

key physicochemical properties can be computed.
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Property Value Source

Molecular Formula C₁₂H₁₄O₄ PubChem[1]

Molecular Weight 222.24 g/mol PubChem[1]

CAS Number 100117-84-8 PubChem[1]

XLogP3-AA 1.5 PubChem (Computed)[1]

Hydrogen Bond Donor Count 0 PubChem (Computed)

Hydrogen Bond Acceptor

Count
4 PubChem (Computed)[2]

Rotatable Bond Count 5 PubChem (Computed)

Note: The table above primarily contains computed data due to a lack of experimentally

determined values in the cited literature.

Predicted Spectral Data
While experimental spectra for methyl 4-(4-methoxyphenyl)-3-oxobutanoate are not readily

available, the expected spectral characteristics can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the p-methoxyphenyl group (two doublets in the range of 6.8-7.2 ppm), a

singlet for the methoxy group protons (~3.8 ppm), a singlet for the methyl ester protons (~3.7

ppm), and two singlets for the methylene protons adjacent to the carbonyl groups.

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the carbonyl

carbons of the ketone and ester groups (in the range of 160-210 ppm), aromatic carbons, the

methoxy carbon (~55 ppm), the methyl ester carbon (~52 ppm), and the methylene carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption

bands corresponding to the C=O stretching vibrations of the ketone and ester functional

groups (typically in the region of 1680-1750 cm⁻¹). Aromatic C-H and C-O stretching bands

would also be present.
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Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of methyl 4-(4-methoxyphenyl)-3-
oxobutanoate is not widely reported. However, a plausible and efficient method for its

preparation is via a Claisen condensation reaction. This reaction involves the condensation of

an ester with an enolizable carbonyl compound in the presence of a strong base to form a β-

keto ester.

A likely synthetic route would involve the crossed Claisen condensation of methyl 4-

methoxyphenylacetate and methyl acetate using a strong base such as sodium methoxide or

sodium hydride.

Proposed Synthesis Protocol via Claisen Condensation
Materials:

Methyl 4-methoxyphenylacetate

Methyl acetate

Sodium methoxide (or sodium hydride)

Anhydrous diethyl ether (or tetrahydrofuran)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Rotary evaporator

Standard glassware for organic synthesis

Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a

solution of sodium methoxide in anhydrous diethyl ether.

Addition of Reactants: A mixture of methyl 4-methoxyphenylacetate and methyl acetate is

added dropwise to the stirred suspension of the base at room temperature.

Reaction: The reaction mixture is stirred at room temperature for several hours and then

gently refluxed to drive the reaction to completion. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, the mixture is cooled to 0°C and quenched by the

slow addition of 1 M hydrochloric acid until the solution is acidic.

Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined

organic layers are washed with saturated sodium bicarbonate solution and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator to

yield the crude product.

Purification: The crude methyl 4-(4-methoxyphenyl)-3-oxobutanoate can be purified by

vacuum distillation or column chromatography on silica gel.
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Caption: Proposed workflow for the synthesis of the target compound.
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Applications in Research and Drug Development
β-Keto esters such as methyl 4-(4-methoxyphenyl)-3-oxobutanoate are valuable

intermediates in organic synthesis. The presence of multiple functional groups allows for a

variety of chemical transformations, making them useful building blocks for the synthesis of

more complex molecules, including heterocyclic compounds and potential pharmaceutical

agents. The methoxyphenyl moiety is a common feature in many biologically active

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

